N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
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Overview
Description
The compound with the identifier N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the preparation of intermediate compounds, purification processes, and the use of catalysts or specific reagents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.
Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation reactions: may use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: may use reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions: may involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents involved.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid has numerous applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may be studied for its effects on biological systems, including its interactions with enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects or as a lead compound in drug development.
Industry: this compound may be used in the production of materials or chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. The exact mechanism may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groups
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of new materials or pharmaceuticals.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical structure and properties make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C12H23N/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,14,22H,1,6-12H2,2-4H3,(H,21,27)(H,25,26);11-13H,1-10H2/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDAWGPFMJICPV-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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